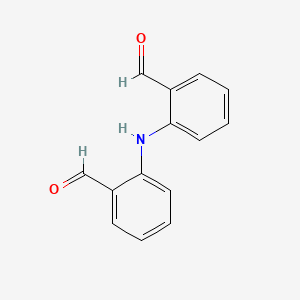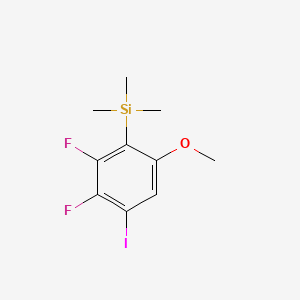![molecular formula C17H23NO5 B14017013 1-amino-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-naphthalene-2-carboxylic acid](/img/structure/B14017013.png)
1-amino-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-naphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Boc-amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is a chemical compound with the molecular formula C17H23NO5. It is a derivative of naphthalene, featuring a tert-butoxycarbonyl (Boc) protected amino group and a methoxy group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Boc Protection: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Methoxylation: The methoxy group is introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Cyclization: The tetrahydro-naphthalene ring is formed through a cyclization reaction, often using catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of 2-Boc-amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
2-Boc-amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methyl iodide for methylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Boc-amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Boc-amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline: Another Boc-protected amino compound with similar structural features.
N-Boc-ethanolamine: A Boc-protected amino alcohol used in organic synthesis.
1,2,3,4-tetrahydronaphthalene: A simpler naphthalene derivative without the Boc protection or methoxy group .
Uniqueness
2-Boc-amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is unique due to its combination of a Boc-protected amino group and a methoxy group on a tetrahydro-naphthalene scaffold. This unique structure allows for specific reactivity and applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C17H23NO5 |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
1-amino-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)17(14(19)20)8-7-10-9-11(22-4)5-6-12(10)13(17)18/h5-6,9,13H,7-8,18H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
FFLXROYOZQVGAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1(CCC2=C(C1N)C=CC(=C2)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]propanoic acid](/img/structure/B14016934.png)
![1-Propene, 3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14016938.png)
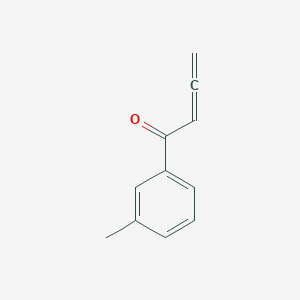
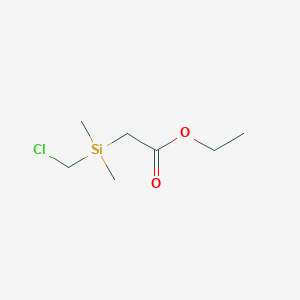

![4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14016984.png)

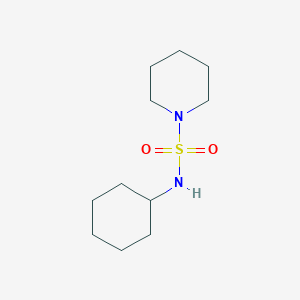
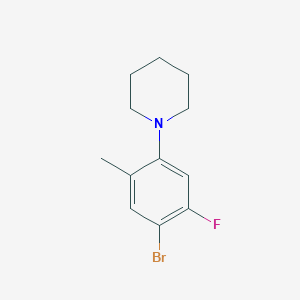
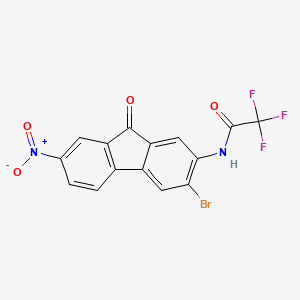
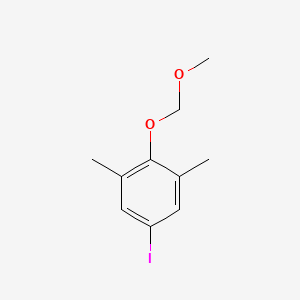
![4-[4-(Ethylamino)phenyl]sulfonylaniline](/img/structure/B14017021.png)
